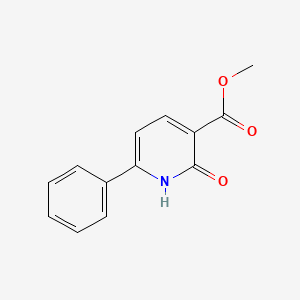

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

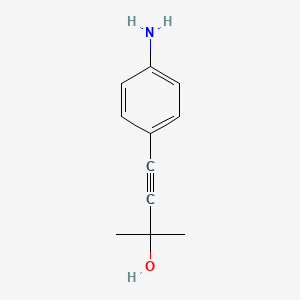

“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 125031-47-2. Its molecular weight is 229.24 . The IUPAC name for this compound is methyl 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxylate .

Molecular Structure Analysis

The molecular formula of “Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis

“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate is involved in various chemical synthesis and reactions. For instance, Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, including the synthesis of different pyrimidine derivatives using 2-oxo derivatives (Kappe & Roschger, 1989). Similarly, Dotsenko et al. (2019) described the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors or ligands (Dotsenko et al., 2019).

Crystal Structure and Molecular Modeling

The study of crystal structures and molecular modeling is another significant application. Pandian et al. (2014) reported the crystal structures and conformational studies of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b] pyridine-3-carboxylate derivatives (Pandian et al., 2014).

Antimicrobial and Antifungal Agents

This compound also finds applications in the development of antimicrobial and antifungal agents. Shastri and Post (2019) prepared a series of derivatives showing significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).

Diversity-Oriented Synthesis

Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the versatility of this compound in synthesizing a variety of chemical structures (Baškovč et al., 2012).

Tautomeric Studies

Ajaj et al. (2013) conducted a study on the synthesis and tautomeric properties of these compounds, providing insights into their chemical behavior (Ajaj et al., 2013).

Enzymatic Selectivity

Sobolev et al. (2002) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of derivatives of 1,4-dihydropyridine, demonstrating the compound's relevance in enzymatic studies (Sobolev et al., 2002).

Color Fastness and Dye Synthesis

Parveen et al. (2007) explored the synthesis of new disperse dyes from methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, examining their color fastness properties and free radical scavenging activity (Parveen et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.35 , which could influence its distribution and bioavailability. More comprehensive pharmacokinetic studies are needed to confirm these predictions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate . For instance, the compound is recommended to be stored in a dry room at normal temperature . .

properties

IUPAC Name |

methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJEDHEHVKHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)

![Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate](/img/structure/B2826595.png)

![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)

![5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2826598.png)